4-Oxodecanoic acid
Overview
Description
4-Oxodecanoic acid, also known as 4-oxo capric acid, is an oxo carboxylic acid . It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
This compound can be synthesized starting from 1-decene or 2-decanone . A study also reported the asymmetric bioreduction of keto groups of 4- and 5-Oxodecanoic acids/esters with a new carbonyl reductase .Molecular Structure Analysis
The InChI code for this compound is1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13)
. The Canonical SMILES for this compound is CCCCCCC(=O)CCC(=O)O
. Chemical Reactions Analysis
There are studies that have reported the enzymatic characterization of OdCR2 for the catalysis of this compound . The study demonstrated that 2′-OH-NQ and 2′-OH-NQNO but not the corresponding 2′-oxo compounds are naturally produced by PAO1 and PA14 strains of P. aeruginosa .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a computed XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 8 .Scientific Research Applications
Catalytic and Sensing Applications
- Catalytic Determination in Food and Water Samples : A study introduced a new optode for the determination of oxalic acid, which can be related to the broader family of oxo acids like 4-oxodecanoic acid. This method is applicable for detecting traces of oxalic acid in vegetables and water samples, highlighting its potential in food safety and environmental monitoring (Safavi & Banazadeh, 2007).
Synthesis and Chemical Properties
- Synthesis in Histone Deacetylase Inhibitors : this compound derivatives, such as 2-amino-8-oxodecanoic acids (Aodas), are synthesized for their presence in natural histone deacetylase inhibitors. These compounds are significant in the field of epigenetics and cancer research (Rodriquez et al., 2006).
- Component of Apicidins : Another study focuses on the synthesis of L-2-amino-8-oxodecanoic acid (Aoda), a rare amino acid component of apicidins, which are cyclic tetrapeptides with potential as histone deacetylase inhibitors (Linares et al., 2006).
Biochemical and Biological Research
- Pathways of Formation in Lipid Peroxidation : A study elucidated the pathways of formation of 4-hydroxynonenal, a product of lipid peroxidation. It contributes to understanding the biochemistry of lipid-derived aldehydes and their impact on cellular processes (Schneider et al., 2001).
- Reduction by Yeast Cells : Research on the reduction of similar oxodecanoic acids by baker's yeast provides insights into the metabolic pathways and potential biotechnological applications of yeast in processing fatty acids (Francke, 1965).
Nanotechnology and Materials Science
- Optical Gating of Synthetic Ion Channels : A study used 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid to demonstrate optical gating in nanofluidic devices. This showcases the potential of this compound derivativesin developing advanced materials and technologies for controlled release, sensing, and information processing applications (Ali et al., 2012).
Advanced Chemical Synthesis
- Stereoselective Synthesis : The stereoselective synthesis of protected amino acids, such as 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, indicates the importance of this compound derivatives in creating specific molecular structures for pharmaceutical and chemical research (Zhang et al., 2012).
Environmental Applications
- Electrochemical Oxidation for Wastewater Treatment : Studies on the electrochemical oxidation of similar compounds (e.g., 4-chlorophenol) provide insights into the potential environmental applications of this compound in wastewater treatment and pollution control (Rodrigo et al., 2001; dos Santos et al., 2016).
Energy Storage and Conversion
- Anode Material in Lithium-Ion Batteries : Research on the synthesis of anode materials for lithium-ion batteries, involving oxalic acid, a related compound, demonstrates the potential of this compound derivatives in the field of energy storage (Hao et al., 2006).
Electrochemical Processes
- Electrochemical Treatment of Pollutants : The anodic abatement of oxalic acid in micro reactors showcases the potential of this compound derivatives in the electrochemical treatment of pollutants (Scialdone et al., 2010).
Mechanism of Action
Target of Action
4-Oxodecanoic acid is a natural product and is used as a starting reagent for the preparation of several oxygen and nitrogen heterocycles . .
Biochemical Pathways
It’s known that this compound can be synthesized from 1-decene or 2-decanone . This suggests that it may play a role in lipid metabolism or other related biochemical pathways.
Pharmacokinetics
It’s known that the compound is very soluble , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Oxodecanoic acid, as a medium-chain fatty acid, can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation It interacts with various enzymes, proteins, and other biomolecules in the process
Cellular Effects
The effects of this compound on cellular processes are not well-studied. It is known that medium-chain fatty acids, such as this compound, can influence cell function. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathway of mitochondrial β-oxidation
Properties
IUPAC Name |
4-oxodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWOYCLMKSXKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961684 | |
Record name | 4-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-54-1 | |
Record name | 4-Oxodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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